Asprellic acid C
Description
Asprellic acid C (3-O-cis-p-coumaroyl-27-O-trans-p-coumaroyl-3β,27-dihydroxyolean-12-en-28-oic acid) is a p-coumaroyl triterpene isolated from the leaves of Ilex asprella (Plum-leaved Holly), a plant traditionally used in Chinese medicine for its antiviral and anti-inflammatory properties . Structurally, it belongs to the oleanane-type triterpenoid class, characterized by a pentacyclic carbon skeleton with hydroxyl groups at positions 3 and 27, esterified with cis- and trans-p-coumaroyl moieties, respectively . This unique stereochemical arrangement distinguishes it from its analogues, Asprellic acids A and B, and influences its bioactivity .
This compound exhibits moderate cytotoxicity against cancer cell lines, such as KB (human oral epidermoid carcinoma) and RPMI-7951 (melanoma), with ED50 values of 2.86 µg/mL and 5.5 µg/mL, respectively . However, its potency is significantly lower than Asprellic acid A, which has both p-coumaroyl groups in the trans configuration .
Properties
Molecular Formula |
C48H60O8 |
|---|---|
Molecular Weight |
765 g/mol |
IUPAC Name |
(4aS,6aR,6aR,6bR,8aR,10S,12aR,14bS)-10-[(Z)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-6a-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]-2,2,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C48H60O8/c1-43(2)25-26-47(42(53)54)27-28-48(30-55-40(51)19-11-31-7-13-33(49)14-8-31)35(36(47)29-43)17-18-38-45(5)23-22-39(44(3,4)37(45)21-24-46(38,48)6)56-41(52)20-12-32-9-15-34(50)16-10-32/h7-17,19-20,36-39,49-50H,18,21-30H2,1-6H3,(H,53,54)/b19-11+,20-12-/t36-,37-,38+,39-,45-,46+,47-,48-/m0/s1 |
InChI Key |
YBOIBOWMTWFCEG-AINGNVPBSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)COC(=O)/C=C/C6=CC=C(C=C6)O)C)(C)C)OC(=O)/C=C\C7=CC=C(C=C7)O |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC(=O)C=CC6=CC=C(C=C6)O)C)C)C2C1)COC(=O)C=CC7=CC=C(C=C7)O)C(=O)O)C |
Synonyms |
3,27-di-O-p-coumaroyloxyolean-12-en-28-oic acid asprellic acid A asprellic acid B asprellic acid C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues from Ilex asprella
Key Structural and Functional Insights :
- Stereochemistry and Bioactivity : The cis configuration of the p-coumaroyl group at position 3 in this compound reduces its cytotoxicity compared to Asprellic acid A, which has trans configurations at both positions. This suggests that stereochemistry critically influences membrane permeability or target binding .
Broader Triterpenoid Comparison
- β-Amyrin Derivatives: β-Amyrin stearate and linoleate exhibit strong binding to Trypanosoma cruzi CYP51, a target for Chagas disease, but lack antitumor activity reported for Asprellic acids .
- Glycyrrhetinic Acid : Unlike this compound, glycyrrhetinic acid lacks esterified coumaroyl groups but shares anti-inflammatory and antiviral properties, likely mediated through different mechanisms (e.g., NF-κB inhibition) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
